molecular formula C17H19NO3 B6712991 N-[2-(2-hydroxyphenyl)ethyl]-2-methoxy-2-phenylacetamide

N-[2-(2-hydroxyphenyl)ethyl]-2-methoxy-2-phenylacetamide

Cat. No.: B6712991
M. Wt: 285.34 g/mol
InChI Key: PDOUSYUUSIQVPR-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyphenyl)ethyl]-2-methoxy-2-phenylacetamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methoxy group, and a phenylacetamide moiety.

Properties

IUPAC Name

N-[2-(2-hydroxyphenyl)ethyl]-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-21-16(14-8-3-2-4-9-14)17(20)18-12-11-13-7-5-6-10-15(13)19/h2-10,16,19H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOUSYUUSIQVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyphenyl)ethyl]-2-methoxy-2-phenylacetamide typically involves multiple steps, starting with the preparation of the hydroxyphenyl ethylamine intermediate. This intermediate is then reacted with 2-methoxy-2-phenylacetyl chloride under controlled conditions to form the final product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyphenyl)ethyl]-2-methoxy-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine .

Scientific Research Applications

N-[2-(2-hydroxyphenyl)ethyl]-2-methoxy-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyphenyl)ethyl]-2-methoxy-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. The methoxy and phenylacetamide groups contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-hydroxyphenyl)ethyl]-2-methoxy-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and stability, making it a valuable compound in various applications .

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